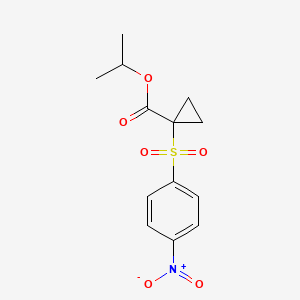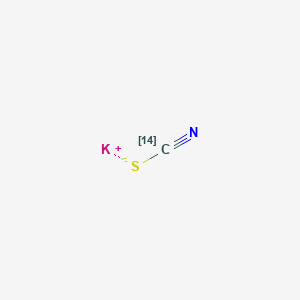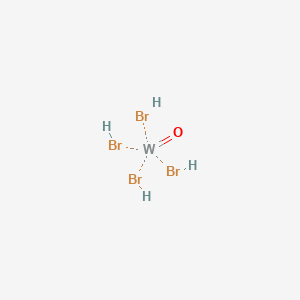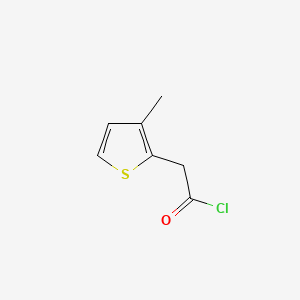
(3-Methylthiophen-2-yl)acetyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylthiophen-2-yl)acetyl chloride is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. The presence of the thiophene ring imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylthiophen-2-yl)acetyl chloride typically involves the acylation of 3-methylthiophene. One common method is the reaction of 3-methylthiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
(3-Methylthiophen-2-yl)acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, or thioesters.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Coupling Reactions: Formation of biaryl compounds.
科学的研究の応用
Chemistry
(3-Methylthiophen-2-yl)acetyl chloride is used as a building block in organic synthesis. It is employed in the preparation of various thiophene-based compounds, which are valuable in the development of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
Thiophene derivatives, including this compound, have shown potential in medicinal chemistry. They are investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The compound can be used to synthesize bioactive molecules that target specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its unique chemical properties make it suitable for applications in electronics and optoelectronics.
作用機序
The mechanism of action of (3-Methylthiophen-2-yl)acetyl chloride depends on its chemical reactivity and the nature of its interactions with other molecules. In biological systems, thiophene derivatives can interact with enzymes, receptors, and other molecular targets, modulating their activity. The acetyl chloride group can act as an electrophile, reacting with nucleophilic sites in biomolecules, leading to the formation of covalent bonds and subsequent biological effects.
類似化合物との比較
Similar Compounds
2-Acetyl-5-methylthiophene: Similar in structure but with different substitution patterns on the thiophene ring.
2-Acetyl-3-methylthiophene: Another thiophene derivative with acetyl substitution at different positions.
Thiophene-2-acetyl chloride: A related compound with the acetyl chloride group attached to the thiophene ring at a different position.
Uniqueness
(3-Methylthiophen-2-yl)acetyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This uniqueness makes it valuable in the synthesis of specialized compounds with tailored functionalities for various applications.
特性
CAS番号 |
178911-88-1 |
|---|---|
分子式 |
C7H7ClOS |
分子量 |
174.65 g/mol |
IUPAC名 |
2-(3-methylthiophen-2-yl)acetyl chloride |
InChI |
InChI=1S/C7H7ClOS/c1-5-2-3-10-6(5)4-7(8)9/h2-3H,4H2,1H3 |
InChIキー |
WMYLFDDOZNTFPW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=C1)CC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1-Methylethenyl)-pyrazolo[1,5-a]pyridine](/img/structure/B13733279.png)
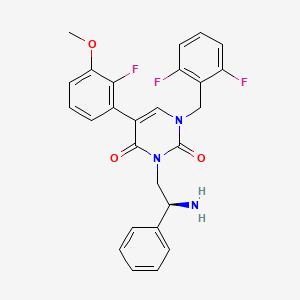
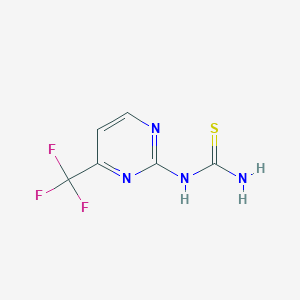
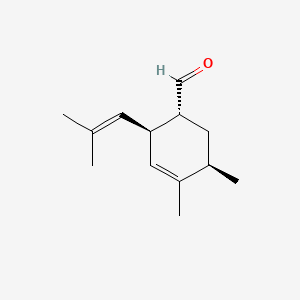

![[3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate](/img/structure/B13733324.png)
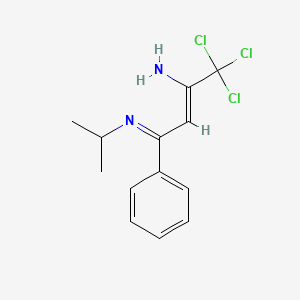

![9-[4-[bis(2-chloroethyl)amino]phenyl]-1H-purin-6-one;hydrochloride](/img/structure/B13733347.png)
